molecular formula C22H18ClFN2O3S B2499743 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-31-6

4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2499743
CAS No.: 893789-31-6
M. Wt: 444.91
InChI Key: WSYVKBHROPTRON-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, characterized by a central seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure is substituted with a 2-chloro-4-fluorobenzyl group at position 4 and a 3,4-dimethylphenyl group at position 2. The 1,1-dioxide moiety enhances stability and polarity, which is critical for pharmacological interactions.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-14-7-10-18(11-15(14)2)26-22(27)25(13-16-8-9-17(24)12-19(16)23)20-5-3-4-6-21(20)30(26,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYVKBHROPTRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 892360-59-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClFN2O3SC_{22}H_{18}ClFN_2O_3S, with a molecular weight of approximately 444.9 g/mol. The structure features a benzo[e][1,2,4]thiadiazin core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC22H18ClFN2O3S
Molecular Weight444.9 g/mol
CAS Number892360-59-7

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For example, a related compound demonstrated potent inhibitory effects on solid tumor cells with an IC50 value of 1.30 μM against HepG2 cells . The mechanism involved apoptosis promotion and cell cycle arrest in the G2/M phase.

Anticonvulsant Activity

Research has shown that compounds containing similar substituents can exhibit anticonvulsant properties. In various assays, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, related compounds have demonstrated efficacy in reducing seizure activity . The presence of electron-withdrawing groups like chloro and fluoro has been linked to enhanced anticonvulsant activity .

The biological effects of This compound are thought to arise from its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neuronal excitability and potentially contributing to its anticonvulsant effects.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of structurally related compounds:

  • Antitumor Activity : A study highlighted the antitumor potential of a related compound that inhibited tumor growth in xenograft models by promoting apoptosis .
  • CNS Effects : Compounds with similar structures exhibited varied central nervous system (CNS) effects, including both stimulation and depression .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that the positioning and type of substituents significantly influence their biological activity .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may exhibit inhibitory effects on various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have shown efficacy in inhibiting the growth of breast cancer cells through mechanisms involving the modulation of cell cycle regulators .
  • Antimicrobial Properties :
    • Research indicates that derivatives of benzo-thiadiazines possess antimicrobial activities. The presence of halogenated groups in the structure can enhance the compound's interaction with microbial targets, leading to increased potency against bacterial and fungal strains.
  • Neuroprotective Effects :
    • Preliminary studies have suggested that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to cross the blood-brain barrier could facilitate therapeutic applications in neurology .

Material Science

  • Polymer Development :
    • The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .
  • Chemical Sensors :
    • The compound's reactivity can be exploited in designing chemical sensors for detecting environmental pollutants or biological agents. Its ability to undergo specific chemical reactions makes it suitable for use in sensor technology .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various derivatives of thiadiazine compounds demonstrated significant anticancer activity against MDA-MB-231 breast cancer cells. The mechanism involved the inhibition of key enzymes responsible for cell division and survival, showcasing the potential of 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the chloro and fluoro groups significantly enhanced antimicrobial activity, suggesting that this compound could serve as a template for developing new antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogues from the evidence:

Compound Name (Core Structure) Substituents at Position 4 Substituents at Position 2 Key Properties/Reactions
Target Compound (Benzo[e][1,2,4]thiadiazine) 2-Chloro-4-fluorobenzyl 3,4-Dimethylphenyl High lipophilicity (Cl, F, CH3 groups); moderate steric hindrance
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 4-Bromo-3,5-dimethylphenoxy Synthesized via ring-opening (66% yield); bromine enhances electrophilic reactivity
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-pyrido[2,3-e][1,2,4]thiadiazin-3-one 1,1-dioxide 4-Fluorobenzyl 4-(Methylsulfanyl)phenyl Pyrido ring increases π-π stacking potential; methylsulfanyl enhances metabolic stability
4-(3-Bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 3-Bromobenzyl 2,4-Dimethylphenyl Bromine at meta-position may reduce steric crowding compared to ortho-substituted analogues
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-Chlorobenzyl 4-Methoxyphenyl Methoxy group increases electron density; chloro vs. fluoro alters halogen bonding potential

Electronic and Steric Influences

  • Halogen Effects : The target compound’s 2-chloro-4-fluorobenzyl group combines electron-withdrawing effects (Cl, F) with moderate steric bulk, whereas the 4-chlorobenzyl group in lacks ortho-substitution, reducing steric hindrance.

Reactivity and Functionalization

  • Suzuki Coupling : Compound 40 () underwent Suzuki coupling with phenylboronic acid, suggesting the target compound could be similarly modified for SAR studies .
  • Oxidative Stability : The 1,1-dioxide group in all analogues resists oxidation, contrasting with the methylsulfanyl group in , which may undergo metabolic sulfoxidation.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what purity validation methods are essential?

The compound can be synthesized via refluxing substituted benzyl halides with thiadiazine precursors in ethanol under HCl catalysis, followed by recrystallization (e.g., methanol). Purity validation should employ HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (C22H17ClFN2O3S, MW 457.9 g/mol). Cross-validate using ¹H/¹³C NMR to confirm substituent positions and absence of regioisomers .

Q. How do structural modifications (e.g., chloro-fluorobenzyl group) influence its physicochemical properties?

The 2-chloro-4-fluorobenzyl substituent enhances lipophilicity (logP ~3.2), improving membrane permeability. The 3,4-dimethylphenyl group stabilizes the thiadiazine ring via steric hindrance, reducing hydrolysis. Use computational tools like COSMO-RS to predict solubility and permeability, and validate experimentally via shake-flask assays .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Prioritize target-specific assays (e.g., kinase inhibition, GPCR binding) based on structural analogs. For cytotoxicity, use MTT assays on HEK-293 and HepG2 cell lines. Include positive controls (e.g., doxorubicin) and validate results with ATP-based luminescence to rule out false positives from thiadiazine redox activity .

Q. Which spectroscopic techniques are critical for structural elucidation?

Combine X-ray crystallography (for absolute configuration) with 2D NMR (HSQC, HMBC) to resolve aromatic proton coupling and confirm substituent orientation. FT-IR can verify sulfone (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

Q. How should researchers address solubility challenges in biological assays?

Use DMSO stocks (≤0.1% v/v) for in vitro studies. For in vivo applications, employ co-solvents (e.g., PEG-400) or nanoformulations (liposomes, ~100 nm size). Characterize stability via dynamic light scattering (DLS) and monitor aggregation using fluorescence quenching .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Perform pharmacokinetic profiling (IV/PO administration) to assess bioavailability and metabolite formation. Use LC-MS/MS to quantify parent compound and hydroxylated/glucuronidated derivatives. Correlate exposure levels (AUC) with efficacy in disease models (e.g., xenografts) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this scaffold?

Adopt a split-plot factorial design: vary substituents (e.g., halogen position, alkyl groups) as main factors and biological targets (e.g., IC50 values) as responses. Use multivariate analysis (PCA or PLS) to identify critical substituent contributions. Validate with free-energy perturbation (FEP) simulations .

Q. How can environmental fate studies be integrated into preclinical development?

Follow OECD 307 guidelines to assess soil biodegradation. Use LC-HRMS to track transformation products (e.g., sulfone cleavage). Evaluate bioaccumulation potential via quantitative structure-activity relationship (QSAR) models (EPI Suite) and validate in zebrafish embryos .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

Employ kinome-wide profiling (e.g., KINOMEscan) at 1 µM concentration. For hits with ≥50% inhibition, perform Kd determination via ITC or SPR. Use cryo-EM to resolve binding modes and guide selective analog design .

Q. How should researchers validate contradictory crystallographic data for polymorphic forms?

Conduct variable-temperature XRD (100–300 K) to assess thermal stability. Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π). Use DSC/TGA to correlate lattice energy with thermodynamic stability .

Methodological Notes

  • Data Contradiction Analysis : Apply Hill’s criteria (dose-response consistency, biological plausibility) to prioritize reproducible findings .
  • Theoretical Frameworks : Link pharmacological activity to electron-deficient thiadiazine scaffolds interacting with ATP-binding pockets .

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